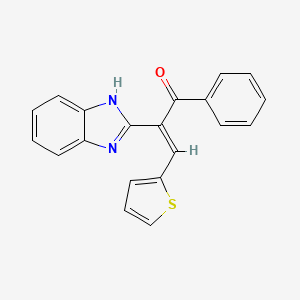![molecular formula C19H28N2O3S B5301511 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has gained significant attention in scientific research. It is a member of the azepane family and has been used in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in disease progression. It may also interact with specific receptors in the body to produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its unique properties. The compound has been shown to have a high affinity for specific receptors and enzymes, making it a valuable tool for studying their functions. However, one limitation of using the compound is its potential toxicity. Careful consideration must be taken when using the compound in lab experiments to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane. One potential direction is the development of new therapeutic agents based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases. Another potential direction is the development of new drug delivery systems using the compound as a targeting agent.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research. Its unique properties make it a valuable tool for studying the functions of specific enzymes and receptors. Additionally, its potential use as a therapeutic agent for the treatment of various diseases makes it an exciting area of research. With further research, the compound may lead to the development of new drugs and drug delivery systems, ultimately improving the lives of patients.
Méthodes De Synthèse
The synthesis of 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane involves the reaction of 2-methyl-5-(piperidin-1-ylcarbonyl)benzenesulfonyl chloride with azepane. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane has been used in various scientific research studies. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has also been used in studies related to drug delivery and drug targeting.
Propriétés
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-9-10-17(19(22)20-11-5-4-6-12-20)15-18(16)25(23,24)21-13-7-2-3-8-14-21/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPWKNGPMUAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)

![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)